molecular formula C15H22N2O3 B7556642 3,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide

3,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide

Cat. No. B7556642
M. Wt: 278.35 g/mol
InChI Key: CITOUKSRBDFLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide, commonly known as UMB-425, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool. UMB-425 is a selective antagonist of the sigma-2 receptor, which is a protein that is involved in various cellular functions such as cell growth, differentiation, and apoptosis. The sigma-2 receptor has been implicated in several diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.

Mechanism of Action

The sigma-2 receptor is a protein that is located on the endoplasmic reticulum and mitochondrial membranes. The exact function of the sigma-2 receptor is not fully understood, but it has been implicated in various cellular functions such as cell growth, differentiation, and apoptosis. UMB-425 is a selective antagonist of the sigma-2 receptor, which means that it binds to the receptor and inhibits its activity. The inhibition of the sigma-2 receptor by UMB-425 leads to the downregulation of anti-apoptotic proteins and the activation of caspase-3, which ultimately leads to apoptosis.
Biochemical and Physiological Effects:
UMB-425 has been shown to have several biochemical and physiological effects. In cancer cells, UMB-425 has been shown to inhibit cell growth and proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In neurons, UMB-425 has been shown to protect against oxidative stress and apoptosis, and improve cognitive function and memory. In animal models of anxiety and depression, UMB-425 has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

UMB-425 has several advantages as a pharmacological tool. It is a selective antagonist of the sigma-2 receptor, which means that it has a specific target and does not affect other proteins or receptors. UMB-425 has also been shown to have low toxicity and good bioavailability. However, there are also limitations to the use of UMB-425 in lab experiments. UMB-425 is a relatively new compound, and its long-term effects and potential side effects are not fully understood. In addition, UMB-425 has not been tested in clinical trials, so its efficacy and safety in humans are not known.

Future Directions

There are several future directions for the research of UMB-425. One direction is to further investigate the mechanism of action of UMB-425 and its interaction with the sigma-2 receptor. Another direction is to test the efficacy and safety of UMB-425 in clinical trials for various diseases such as cancer, neurodegenerative disorders, and psychiatric disorders. In addition, UMB-425 could be used as a starting point for the development of new drugs that target the sigma-2 receptor. Finally, UMB-425 could be used as a tool to study the role of the sigma-2 receptor in various cellular functions and diseases.

Synthesis Methods

The synthesis of UMB-425 involves the reaction of 3,5-dimethoxybenzoyl chloride with N-methylpiperidine in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain UMB-425 in a high yield and purity. The synthesis of UMB-425 has been described in detail in a patent application (US20180343728A1).

Scientific Research Applications

UMB-425 has been used as a pharmacological tool to study the sigma-2 receptor and its role in various diseases. In cancer research, UMB-425 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. UMB-425 has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. In addition, UMB-425 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disorder research, UMB-425 has been shown to protect neurons from oxidative stress and apoptosis. UMB-425 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In psychiatric disorder research, UMB-425 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

3,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-17(12-4-6-16-7-5-12)15(18)11-8-13(19-2)10-14(9-11)20-3/h8-10,12,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITOUKSRBDFLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide

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